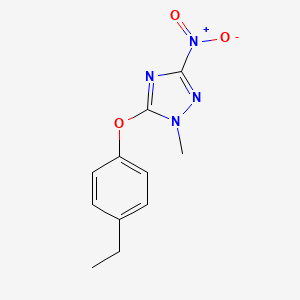![molecular formula C20H18N2O2 B5710346 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, also known as EPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to exhibit significant biological activity.
Mécanisme D'action
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid can reduce inflammation and pain in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity at low concentrations. However, one limitation of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is that it can be unstable under certain conditions, which may affect its activity.
Orientations Futures
There are several potential future directions for research on 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. One area of interest is the development of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid-based drugs for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, further studies are needed to determine the safety and efficacy of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid in human clinical trials. Finally, research on the mechanism of action of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
The synthesis of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid involves a multi-step process that includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethyl-1-phenyl-1H-pyrazole. This intermediate is then reacted with acryloyl chloride to yield the final product, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid.
Applications De Recherche Scientifique
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
(E)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-15-8-10-16(11-9-15)20-17(12-13-19(23)24)14-22(21-20)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMIXKCBDQOODI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)




![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)